molecular formula C10H9FN2O B1441269 [3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol CAS No. 1137165-21-9

[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol

Cat. No. B1441269
M. Wt: 192.19 g/mol
InChI Key: GQNBRTFSCVVDMY-UHFFFAOYSA-N
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Description

“[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol” is a chemical compound with the molecular weight of 192.19 . It is also known by its IUPAC name [3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol .


Molecular Structure Analysis

The InChI code for “[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol” is 1S/C10H9FN2O/c11-8-3-1-7(2-4-8)10-5-9(6-14)12-13-10/h1-5,14H,6H2,(H,12,13) .


Physical And Chemical Properties Analysis

“[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol” is a white amorphous powder . It should be stored at 0-8°C . Its melting point is 116-122°C .

Scientific Research Applications

Pyrazole Derivatives in Scientific Research

Pyrazoles have been recognized for their significant agrochemical and pharmaceutical activities. Synthesis of novel pyrazole derivatives under various conditions has shown potential physical and chemical properties, including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018). This suggests that "[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol" may also find applications in these areas, given its structural similarity to the pyrazole derivatives discussed.

Methanol in Scientific Research

Methanol, as a basic chemical, is crucial in various fields, including as a clean-burning fuel and in chemical synthesis (A. Cybulski, 1994). Its role extends to being a marker in assessing solid insulation condition in power transformers, where its presence can indicate cellulosic insulation degradation (J. Jalbert et al., 2019). This indicates the compound's potential in energy and material science fields.

properties

IUPAC Name

[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)10-5-9(6-14)12-13-10/h1-5,14H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNBRTFSCVVDMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol

Synthesis routes and methods

Procedure details

In a further embodiment, a pyrazole cyclization reaction is provided in Scheme 14A. In this embodiment, 1-(4-fluorophenyl)ethanone is reacted with diethyl oxalate to provide ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. In one embodiment, this reaction is performed in the presence of a base such as potassium tert-butoxide. In another embodiment, this reaction is performed at about room temperature for about 24 hours. The pyrazole ring is then generated by reaction of ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate with hydrazine hydrate to provide ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. In one embodiment, this reaction is performed in at elevated temperatures. In another embodiment, this reaction is performed in ethanol and glacial acetic acid for about 2 to 16 hours. Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is then reduced with lithium aluminum hydride to provide 3-(4-fluorophenyl)-1H-pyrazol-5-yl-methanol. In one embodiment, the reduction is performed in THF at a temperature of about 0° C. to about room temperature overnight. 3-(4-Fluorophenyl)-1H-pyrazole-5-carbaldehyde is then formed by oxidizing 3-(4-fluorophenyl)-1H-pyrazole-5-methanol. In one embodiment, the oxidation is performed using PCC. In another embodiment, the oxidation is performed in dichloromethane at about room temperature overnight. 3-(4-Fluorophenyl)-1H-pyrazole-5-carbaldehyde may then converted to a compound of Formula (I-A) using the methods described herein.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol
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[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol
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[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol
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[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol

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